molecular formula C12H8ClF2NO2S B4386005 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide

4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide

Cat. No. B4386005
M. Wt: 303.71 g/mol
InChI Key: XBJJBGOGYSKRCG-UHFFFAOYSA-N
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Description

“4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H8ClF2NO2S . It is related to other compounds such as “(4-Chloro-3,5-difluorophenyl)boronic acid” which has the molecular formula C6H4BClF2O2 .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide core, with a chlorine atom at the 4-position and a 3,5-difluorophenyl group attached to the nitrogen of the sulfonamide .

Scientific Research Applications

Anticancer Properties

The synthesis of aryl thiazolone–benzenesulfonamides derivatives, including 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide, has been investigated for its anticancer activity . Specifically, these compounds were evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7) as well as a normal breast cell line (MCF-10A). Notably, compounds 4b–c, 4e, 4g–h exhibited significant inhibitory effects against both cancer cell lines, with selectivity ranging from 5.5 to 17.5 times compared to normal cells .

Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is overexpressed in many solid tumors, contributing to tumor hypoxia. Inhibition of CA IX is a promising strategy for developing antiproliferative agents. Three sulfonamide derivatives (4e, 4g, and 4h) demonstrated excellent enzyme inhibition against CA IX (IC50 10.93–25.06 nM) and CA II (IC50 1.55–3.92 μM), highlighting their selectivity for CA IX over CA II .

Apoptosis Induction

Compound 4e induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the annexin V-FITC percentage by 22-fold compared to control. This apoptotic effect underscores its potential as an antiproliferative agent .

Antimicrobial Activity

While the primary focus has been on cancer research, it’s worth noting that some sulfonamide derivatives may also exhibit antimicrobial properties. Further studies are needed to explore this aspect .

Bacterial Growth Inhibition

Inhibition of carbonic anhydrases (CAs) in bacteria has been reported to interfere with bacterial growth. Although not extensively studied for this purpose, compounds like 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide could potentially impact bacterial physiology .

properties

IUPAC Name

4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJJBGOGYSKRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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